2-Furyl[8-(4-methoxyphenyl)-7-methylpyrazolo[5,1-c][1,2,4]triazin-3-yl]methanone
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Overview
Description
2-Furyl[8-(4-methoxyphenyl)-7-methylpyrazolo[5,1-c][1,2,4]triazin-3-yl]methanone is a complex heterocyclic compound that has garnered interest due to its potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a furyl group, a methoxyphenyl group, and a pyrazolo[5,1-c][1,2,4]triazin-3-yl moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Furyl[8-(4-methoxyphenyl)-7-methylpyrazolo[5,1-c][1,2,4]triazin-3-yl]methanone typically involves multicomponent reactions. One common method includes the condensation of 5-hydroxy-4,7-dimethyl-2H-chromen-2-one, 4-methoxyphenylglyoxal, and Meldrum’s acid . The reaction proceeds in two steps: the initial interaction of the starting materials in acetonitrile (MeCN) and the final formation of the furylacetic acid moiety in acidic media .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar multicomponent reactions on a larger scale. The use of automated reactors and continuous flow systems could enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-Furyl[8-(4-methoxyphenyl)-7-methylpyrazolo[5,1-c][1,2,4]triazin-3-yl]methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic conditions.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
2-Furyl[8-(4-methoxyphenyl)-7-methylpyrazolo[5,1-c][1,2,4]triazin-3-yl]methanone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its cytotoxic activity against various cancer cell lines.
Mechanism of Action
The mechanism of action of 2-Furyl[8-(4-methoxyphenyl)-7-methylpyrazolo[5,1-c][1,2,4]triazin-3-yl]methanone involves its interaction with specific molecular targets. For instance, it has been shown to exhibit cytotoxic activity by inducing apoptosis in cancer cells . The compound may interact with cellular pathways involved in cell proliferation and survival, leading to cell death.
Comparison with Similar Compounds
Similar Compounds
- 5-(2-Furyl)-2,4-dihydro-[1,2,4]-triazole-3-thione
- 2-{[5-(2-Furyl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide
Uniqueness
2-Furyl[8-(4-methoxyphenyl)-7-methylpyrazolo[5,1-c][1,2,4]triazin-3-yl]methanone is unique due to its specific combination of functional groups and its potential applications in various fields. Its structure allows for diverse chemical reactivity and biological activity, making it a valuable compound for research and development.
Properties
Molecular Formula |
C18H14N4O3 |
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Molecular Weight |
334.3 g/mol |
IUPAC Name |
furan-2-yl-[8-(4-methoxyphenyl)-7-methylpyrazolo[5,1-c][1,2,4]triazin-3-yl]methanone |
InChI |
InChI=1S/C18H14N4O3/c1-11-16(12-5-7-13(24-2)8-6-12)18-20-19-14(10-22(18)21-11)17(23)15-4-3-9-25-15/h3-10H,1-2H3 |
InChI Key |
XBRXWCGGCUNZGJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C=C(N=NC2=C1C3=CC=C(C=C3)OC)C(=O)C4=CC=CO4 |
Origin of Product |
United States |
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